What is the mechanism of DACN(Tos,Suc-NHS) in click chemistry?
What is the mechanism of DACN(Tos,Suc-NHS) in click chemistry?
An In-Depth Technical Guide to the Mechanism of DACN-Based Linkers in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the mechanism and application of 4,8-diazacyclononyne (DACN)-based bifunctional linkers, specifically those activated with an N-hydroxysuccinimide (NHS) ester, in the realm of click chemistry. These reagents are powerful tools for the conjugation of biomolecules, enabling the creation of complex bioconjugates, antibody-drug conjugates (ADCs), and advanced molecular probes.
Introduction to DACN and Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes[1][2]. One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition. While initially catalyzed by copper (CuAAC), concerns over catalyst toxicity in living systems spurred the development of copper-free alternatives[3][4][5].
This led to the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne that reacts spontaneously with an azide[3][6]. 4,8-diazacyclononyne (DACN) is a highly efficient and stable strained alkyne used in SPAAC[7]. Its reactivity is comparable to other common cyclooctynes, and it exhibits high thermal stability and resistance to side reactions with thiols[7][8].
The Bifunctional Nature of DACN(Tos,Suc-NHS)
The designation "DACN(Tos,Suc-NHS)" describes a derivative of the core DACN molecule engineered for a two-step conjugation strategy. Let's dissect its components:
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DACN (4,8-diazacyclononyne): This is the strained alkyne core that serves as the "click" handle for the SPAAC reaction[7].
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Tos (Tosyl group): In the synthesis of DACN derivatives, the nitrogen atoms of the cyclononyne ring are often protected with tosyl groups. These groups are typically present in the precursor and may or may not be present in the final reactive linker, but their mention points to the synthetic route.
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Suc-NHS (Succinimidyl N-hydroxysuccinimide ester): This is a highly reactive functional group designed to couple with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides[][10][11].
Thus, a DACN-NHS ester is a heterobifunctional linker, featuring an amine-reactive handle and a click-reactive handle. This dual functionality allows for the sequential and controlled conjugation of two different molecules[8][12].
The Two-Step Conjugation Mechanism
The utility of DACN-NHS esters lies in a highly orthogonal, two-step reaction mechanism. This process allows for the precise connection of a molecule of interest (e.g., a protein or antibody) to a second molecule containing an azide group (e.g., a fluorescent dye, a drug molecule, or a biotin tag).
Step 1: Amine Acylation via NHS Ester Reaction
The first step involves the reaction of the DACN-NHS ester with a biomolecule containing primary amines. The NHS ester is an excellent leaving group. A primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide[8]. This reaction is highly efficient in buffers with a pH of 7-9[10].
Step 2: Copper-Free Click Chemistry (SPAAC)
After the DACN moiety is attached to the first biomolecule, the second component, which has been functionalized with an azide (-N3) group, is introduced. The inherent ring strain of the DACN alkyne allows it to react spontaneously with the azide in a [3+2] cycloaddition reaction[4][8]. This reaction, which requires no copper catalyst, forms a stable triazole linkage, covalently connecting the two molecules[1]. The high orthogonality ensures that the DACN group does not react with other functional groups present on the biomolecules[8].
The overall workflow can be visualized as follows:
The detailed chemical transformation is illustrated in the signaling pathway diagram below:
Quantitative Data and Reaction Kinetics
The efficiency of click chemistry reactions is a key advantage. Both the NHS ester acylation and the SPAAC reaction are characterized by high yields and favorable kinetics.
| Reaction Step | Reagents | Typical Conditions | Yield | Reaction Rate Constant (k) |
| Amine Acylation | Protein-NH₂, DACN-NHS Ester | pH 7-9, Aqueous Buffer, Room Temp, 30-60 min | >90% | N/A (generally fast) |
| SPAAC | DACN-alkyne, Azide | Physiological conditions (PBS, 37°C) | >90%[8] | 10⁻² - 1 M⁻¹s⁻¹[6] |
| CuAAC (for comparison) | Terminal Alkyne, Azide | Aqueous, requires Cu(I) catalyst | High | 10 - 100 M⁻¹s⁻¹[6] |
| IEDDA (for comparison) | Tetrazine, TCO | Physiological conditions | Very High | 1 - 10⁶ M⁻¹s⁻¹[3][13] |
Note: Reaction rates for SPAAC can vary based on the specific strained alkyne and azide used. IEDDA (Inverse electron-demand Diels-Alder) is another class of very fast click chemistry for comparison.
Experimental Protocols
The following are generalized protocols for the use of a DACN-NHS ester linker. Optimization is recommended for specific applications.
Protocol for Labeling a Protein with DACN-NHS Ester
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
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DACN-NHS Ester.
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Anhydrous DMSO.
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Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare DACN-NHS Ester Solution: Immediately before use, dissolve the DACN-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage[10].
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DACN-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume[10].
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice[14].
-
Purification: Remove excess, unreacted DACN-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).
Protocol for Click Reaction of DACN-labeled Protein with an Azide-Molecule
Materials:
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Purified DACN-labeled protein.
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Azide-functionalized molecule (e.g., drug, dye).
Procedure:
-
Prepare Reaction Mixture: Combine the DACN-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS)[14].
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Incubation: Incubate the mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature[14]. The reaction proceeds without the need for a catalyst.
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Purification (if necessary): Depending on the application, the final conjugate may need to be purified from the excess azide-molecule. This can be achieved by methods such as size exclusion chromatography or dialysis.
Conclusion
DACN-based bifunctional linkers, such as DACN-NHS esters, represent a powerful and versatile platform in the field of bioconjugation. The mechanism relies on a robust, two-step process: an initial, efficient amine acylation followed by a highly specific, copper-free, strain-promoted click reaction. This methodology provides researchers and drug developers with precise control over the construction of complex biomolecular architectures under mild, biocompatible conditions, paving the way for innovations in diagnostics, therapeutics, and fundamental biological research.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
